Cas no 150396-01-3 (Lyciumoside II)

Lyciumoside II structure
Lyciumoside II structure
Product Name:Lyciumoside II
N.o CAS:150396-01-3
MF:C38H64O17
MW:792.904574394226
CID:178522
PubChem ID:73092396
Update Time:2024-03-01

Lyciumoside II Propriedades químicas e físicas

Nomes e Identificadores

    • b-D-Glucopyranoside,(2Z,6E,10E,14S)-14-(b-D-glucopyranosyloxy)-2,6,10,14-tetramethyl-2,6,10,15-hexadecatetraen-1-yl2-O-b-D-glucopyranosyl-
    • b-D-Glucopyranoside,(2Z,6E,10E,14S)-14-(b-D-glucopyranosyloxy)-2,6,10,14-tetramethyl-2,6,10,15-hexadecatetraen-1-yl2-O-b-D-gl
    • b-D-Glucopyranoside, 14-(b-D-glucopyranosyloxy)-2,6,10,14-tetramethyl-2,6,10,15-hexadecatetraenyl2-O-b-D-glucopyranosyl-, [S-(Z,E,E)]-
    • b-D-Glucopyranoside,(2Z,6E,10E,14S)-14-(b-D-glucopyranosyloxy)-2,6,10,14-tetramethyl-2,6,10,15-hexadecatetraenyl2-O-b-D-glucopyranosyl- (9CI)
    • Lyciumoside II
    • DTXSID401101451
    • (2Z,6E,10E,14S)-14-(beta-D-Glucopyranosyloxy)-2,6,10,14-tetramethyl-2,6,10,15-hexadecatetraen-1-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
    • 150396-01-3
    • (3S,6E,10E,14Z)-16-[(2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-yl beta-D-glucopyranoside
    • CHEBI:133834
    • (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2Z,6E,10E,14S)-2,6,10,14-tetramethyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • 3-O-beta-D-glucopyranosyl-20-hydroxygeranyllinalool-20-O-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside
    • Inchi: 1S/C38H64O17/c1-6-38(5,55-36-33(49)30(46)27(43)24(17-40)52-36)15-9-14-21(3)11-7-10-20(2)12-8-13-22(4)19-50-37-34(31(47)28(44)25(18-41)53-37)54-35-32(48)29(45)26(42)23(16-39)51-35/h6,10,13-14,23-37,39-49H,1,7-9,11-12,15-19H2,2-5H3/b20-10+,21-14+,22-13-/t23-,24-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38-/m1/s1
    • Chave InChI: QAUYGCMOBFCRSP-ZEBUDOFZSA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@H](OC/C(/C)=C\CC/C(/C)=C/CC/C(/C)=C/CC[C@](C=C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)O[C@H](CO)[C@H]([C@@H]1O)O

Propriedades Computadas

  • Massa Exacta: 792.41435057g/mol
  • Massa monoisotópica: 792.41435057g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 11
  • Contagem de aceitadores de ligações de hidrogénio: 17
  • Contagem de Átomos Pesados: 55
  • Contagem de Ligações Rotativas: 20
  • Complexidade: 1260
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 16
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 3
  • Superfície polar topológica: 278
  • XLogP3: 0.4
Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.